molecular formula C18H22ClN5OS B2393256 5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-44-6

5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2393256
CAS RN: 898346-44-6
M. Wt: 391.92
InChI Key: LTOHDAHGZQFGDK-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step protocol. For instance, the synthesis of a related compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, involves a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H, and 13C NMR experiments .


Molecular Structure Analysis

The molecular structure of similar compounds is assigned by HRMS, IR, 1H, and 13C NMR experiments . Fukui Function Analysis (FFA) indicated the reactive sites for electrophilic and nucleophilic attack .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aminomethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .

Scientific Research Applications

Antimicrobial Activities

Research demonstrates that triazole derivatives, similar in structure to the compound of interest, exhibit significant antimicrobial properties. For instance, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives that displayed good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Taha (2008) reported on the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles with potential antimicrobial activity (Taha, 2008).

Vibrational Spectroscopy Studies

Kuruvilla et al. (2018) conducted vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical studies on a compound structurally related to the query, highlighting its spectroscopic properties and suggesting a link between its structural features and biological activity (Kuruvilla, Prasana, Muthu, & George, 2018).

Pharmacological Evaluation

Compounds with the 1,2,4-triazole core have been evaluated for their pharmacological effects. For example, Kimura et al. (2004) studied a novel 5-HT2C receptor agonist, indicating the potential of such compounds in neurological and psychiatric disorder treatments (Kimura, Hatanaka, Naitou, Maeno, Shimada, Koakutsu, Wanibuchi, & Yamaguchi, 2004).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of pathogenic fungi’s ergosterol biosynthesis .

Safety and Hazards

Safety and hazards associated with similar compounds include warnings for ingestion, skin contact, eye contact, and inhalation .

Future Directions

Future directions could involve the synthesis and characterization of novel derivatives with promising antibacterial activity . Additionally, the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors .

properties

IUPAC Name

5-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-4-6-13(19)7-5-12)23-10-8-22(2)9-11-23/h4-7,15,25H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOHDAHGZQFGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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